molecular formula C9H8Cl2O4 B13009689 Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate

Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate

Cat. No.: B13009689
M. Wt: 251.06 g/mol
InChI Key: PRFFJHPDSUWPLE-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate is an organic compound with the molecular formula C9H8Cl2O4 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate typically involves the esterification of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid. This reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms or convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of 2,5-dichloro-3-methoxybenzoic acid.

    Reduction: Formation of 2,5-dichloro-3-hydroxy-6-methoxybenzyl alcohol.

    Substitution: Formation of 2,5-dimethoxy-3-hydroxy-6-methoxybenzoate.

Scientific Research Applications

Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate involves its interaction with specific molecular targets. The presence of chlorine atoms and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 2,5-dichloro-3-hydroxybenzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Methyl 2,5-dichloro-6-methoxybenzoate: Lacks the hydroxyl group, which may influence its chemical properties and applications.

    Methyl 3-hydroxy-6-methoxybenzoate:

Uniqueness: Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate is unique due to the combination of chlorine atoms, hydroxyl, and methoxy groups on the benzene ring

Properties

Molecular Formula

C9H8Cl2O4

Molecular Weight

251.06 g/mol

IUPAC Name

methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate

InChI

InChI=1S/C9H8Cl2O4/c1-14-8-4(10)3-5(12)7(11)6(8)9(13)15-2/h3,12H,1-2H3

InChI Key

PRFFJHPDSUWPLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)OC)Cl)O)Cl

Origin of Product

United States

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